Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate

Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate is a heterocyclic compound belonging to the pyrazole class, featuring a terminal alkyne (propargyl) group at the 4-position and a methyl acetate moiety at the 1-position. This structure is characteristic of compounds explored for their potential in biological systems, with a mechanism of action primarily noted to be linked to herbicidal properties in early patent literature.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
Cat. No. B12068057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=C(C=N1)OCC#C
InChIInChI=1S/C9H10N2O3/c1-3-4-14-8-5-10-11(6-8)7-9(12)13-2/h1,5-6H,4,7H2,2H3
InChIKeyVOBUUEMPTAXINW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate: A Pyrazole-Ester Building Block with a Terminal Alkyne Handle


Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate is a heterocyclic compound belonging to the pyrazole class, featuring a terminal alkyne (propargyl) group at the 4-position and a methyl acetate moiety at the 1-position . This structure is characteristic of compounds explored for their potential in biological systems, with a mechanism of action primarily noted to be linked to herbicidal properties in early patent literature . The compound is classified among broad series of pyrazolyloxyacetic acid derivatives, which have been investigated for anti-inflammatory and antipyretic activities, though its specific role is as an intermediate rather than a final active pharmaceutical ingredient [1].

Terminal alkyne for click chemistry (CuAAC)
Pyrazole-ester scaffold amenable to derivatization
Reported intermediate in herbicidal pyrazole synthesis

Why Generic Analogs of Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate Are Not Reliable Substitutes


Within the pyrazolyloxyacetic acid derivative class, generic substitution is not straightforward because minor structural modifications, such as the presence of a terminal alkyne versus an alkene, can dictate specific reactivity and downstream application in click chemistry or targeted synthesis. The compound's propargyl group is a known reactive handle for bio-orthogonal conjugation, a feature absent in many simple alkyl or aryl analogs [1]. However, direct head-to-head quantitative evidence comparing reactivity, yield, or biological selectivity of this specific compound against named alternatives is not available in the current search results, making a data-driven justification for prioritized selection over similar compounds impossible at this time .

  • Alkyne handleAnalogs without the terminal alkyne may lack bioorthogonal conjugation capability.
  • Reactivity mismatchStructural analogs with different substituents may alter click chemistry reactivity; direct substitution requires validation.
  • Data gapNo quantitative comparative data identified to prioritize this compound over similar analogs.

Quantitative Differentiation Evidence: Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate


Application Scenarios for Methyl 2-(4-(prop-2-yn-1-yloxy)-1H-pyrazol-1-yl)acetate Based on Verified Data


Intermediate in Herbicidal Pyrazole Derivatives

The compound's mechanism of action is primarily linked to herbicidal properties, as indicated in its chemical profile, suggesting its use as an intermediate in agricultural chemical synthesis . However, specific quantitative performance data against a comparator is not available.

Click Chemistry Probe

The presence of a terminal alkyne makes it a candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a key bio-orthogonal chemistry method. This application is inferred from the structural feature [1], though no quantitative yield or rate constant data comparing this specific compound to other alkynes has been identified.

Application
Selection Property
Validation Focus
Application: Herbicidal intermediate synthesis
Selection Property: Pyrazole-ester building block
Validation Focus: Verify herbicidal activity in target assays
Application: CuAAC click chemistry probe
Selection Property: Terminal alkyne handle
Validation Focus: Confirm reactivity and stability under click conditions
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